

Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1291619

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CAS Number: 771-81-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential role as a kinase inhibitor, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Physicochemical Properties

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula $C_6H_7N_3O_2S$.^[1] Its structure features a pyrimidine core substituted with an amino group, a methylthio group, and a carboxylic acid group, making it a versatile scaffold for chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
CAS Number	771-81-3	[1]
Molecular Formula	C ₆ H ₇ N ₃ O ₂ S	[1]
Molecular Weight	185.21 g/mol	[1]
IUPAC Name	4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid	[1]
Appearance	Solid	
XLogP3	0.8	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	2	[1]

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

The primary synthetic route to **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid** involves the hydrolysis of its corresponding ethyl ester, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The following is a detailed experimental protocol for this conversion.

Experimental Protocol: Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Objective: To synthesize **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid** via the hydrolysis of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Materials:

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H₂O)
- Hydrochloric acid (HCl), 2M
- Distilled water
- Magnetic stirrer with heating plate
- Round-bottom flask
- Reflux condenser
- pH meter or pH paper
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

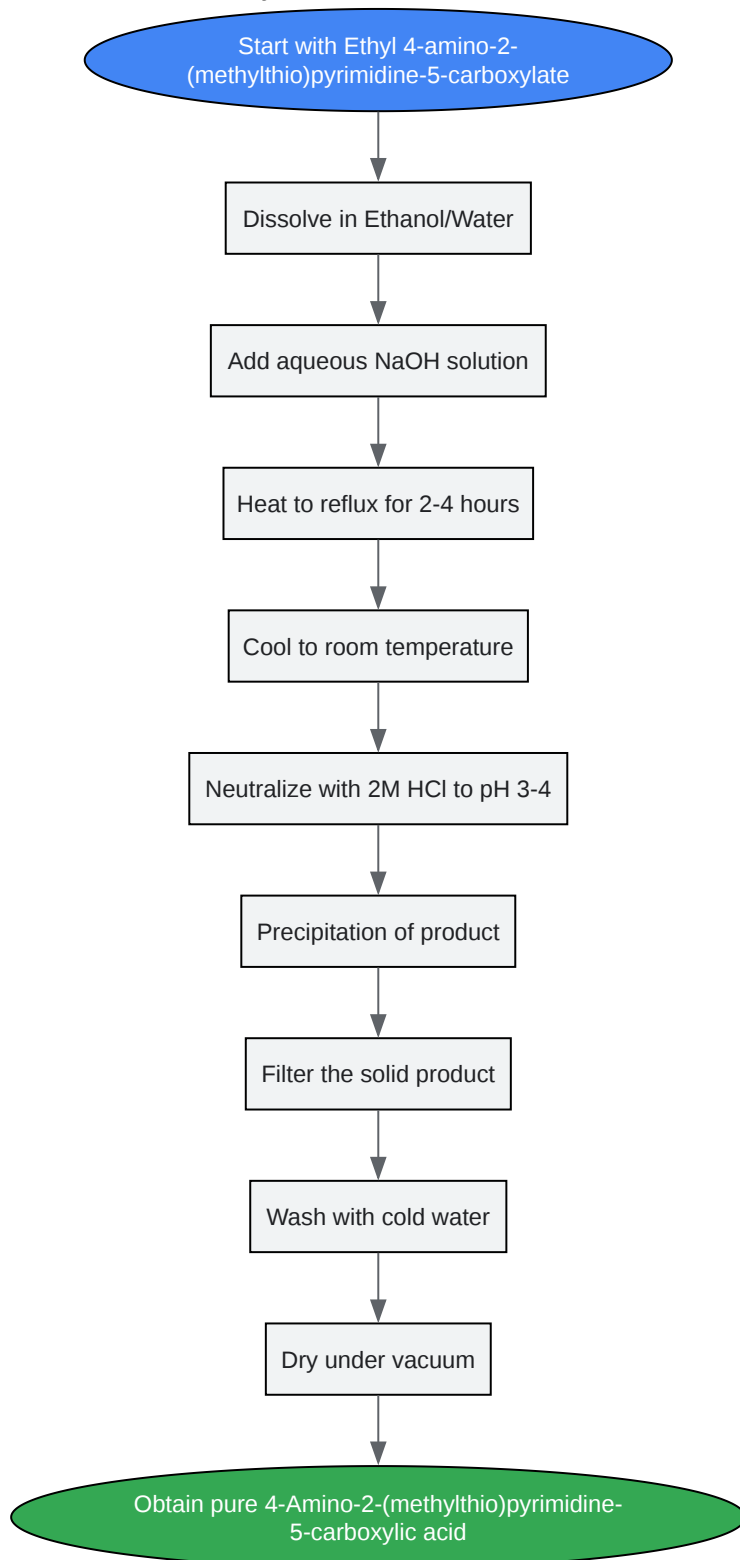
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
- **Addition of Base:** To the stirred solution, add a solution of sodium hydroxide (2-3 equivalents) in water.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Cooling and Neutralization:** Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of 2M hydrochloric acid until the pH reaches approximately 3-4. The product will precipitate out of the solution.

- Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic impurities. Dry the product under vacuum to obtain **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Below is a workflow diagram illustrating the synthesis process.

Synthesis Workflow



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A flowchart of the synthesis of the target compound.

Biological Activity and Signaling Pathway Inhibition

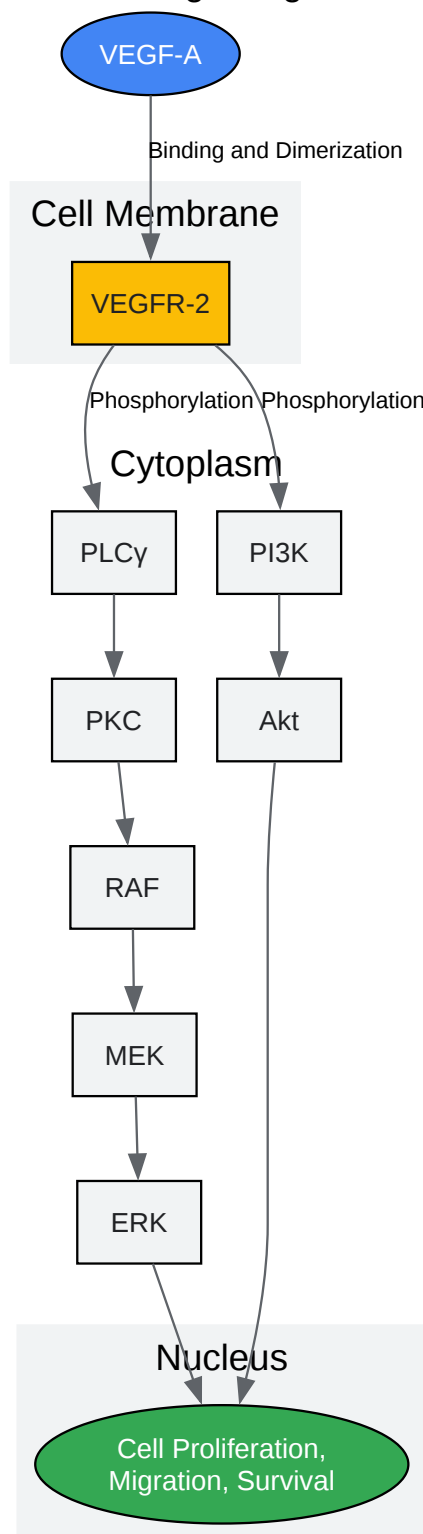
Derivatives of 4-aminopyrimidine are recognized as a privileged scaffold in the development of protein kinase inhibitors.[2][3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.[5][6][7][8][9]

VEGFR-2 Signaling Pathway

VEGF-A, upon binding to VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[10][11][12][13] This activation triggers a cascade of downstream signaling pathways, including the PLC γ -PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in the formation of new blood vessels (angiogenesis).[10][11][12][13][14]

The diagram below illustrates the VEGFR-2 signaling pathway.

VEGFR-2 Signaling Pathway

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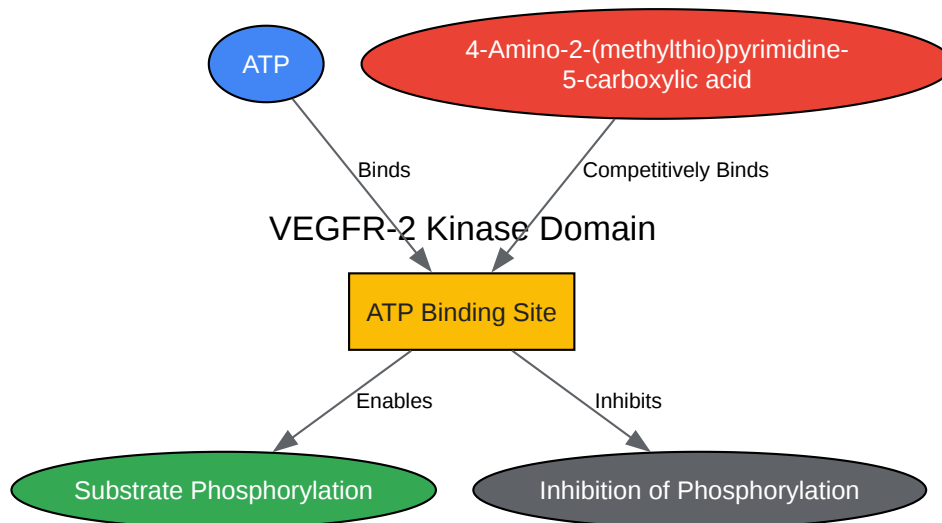
An overview of the VEGFR-2 signaling cascade.

Inhibition of VEGFR-2 Signaling

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, as a 4-aminopyrimidine derivative, is hypothesized to function as a Type I kinase inhibitor, competing with ATP for binding to the catalytic site of the VEGFR-2 kinase domain. This binding prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis. This mechanism of action makes it a compound of interest for the development of anti-cancer therapies, as tumors rely on angiogenesis for growth and metastasis.

The following diagram illustrates the proposed mechanism of inhibition.

Inhibition of VEGFR-2 by 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid



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Competitive inhibition at the ATP-binding site.

Conclusion

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis from its ethyl ester and the established role of the 4-aminopyrimidine scaffold as a

kinase inhibitor make it an attractive candidate for further investigation. The potential for this compound to inhibit the VEGFR-2 signaling pathway highlights its promise as an anti-angiogenic agent. This guide provides a foundational resource for researchers and drug development professionals working with this and related compounds.

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